molecular formula C18H13BrCl2N2O3 B2519059 (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide CAS No. 2158198-91-3

(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

カタログ番号 B2519059
CAS番号: 2158198-91-3
分子量: 456.12
InChIキー: HLCUYMAMSLREKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide, commonly known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRD0705 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

作用機序

BRD0705 is a small molecule inhibitor of the (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide family of proteins. This compound proteins bind to acetylated histones and regulate the expression of genes that are involved in various diseases. BRD0705 binds to the bromodomain of this compound proteins and prevents their interaction with acetylated histones, thereby inhibiting their activity. This results in the downregulation of genes that are involved in disease progression.
Biochemical and Physiological Effects:
BRD0705 has been shown to have significant biochemical and physiological effects in preclinical models. In cancer, BRD0705 has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, BRD0705 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular diseases, BRD0705 has been shown to reduce neointimal hyperplasia and improve vascular function.

実験室実験の利点と制限

One of the advantages of BRD0705 is its specificity for the (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide family of proteins. This allows for the selective inhibition of this compound proteins without affecting other proteins. However, one of the limitations of BRD0705 is its poor solubility, which can make it difficult to use in certain experiments. Additionally, the effects of BRD0705 on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy.

将来の方向性

There are several future directions for the research on BRD0705. One direction is the development of more potent and selective (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide inhibitors. Another direction is the investigation of the effects of this compound inhibition on normal cells and tissues. Additionally, the combination of this compound inhibitors with other therapies, such as chemotherapy and immunotherapy, should be explored. Finally, the clinical development of this compound inhibitors for the treatment of cancer, inflammation, and cardiovascular diseases should be pursued.
Conclusion:
BRD0705 is a small molecule inhibitor of the this compound family of proteins that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of this compound proteins, which results in the downregulation of genes that are involved in disease progression. Although BRD0705 has significant biochemical and physiological effects, further studies are needed to determine its safety and efficacy. The future directions for research on BRD0705 include the development of more potent and selective this compound inhibitors, investigation of the effects on normal cells and tissues, combination with other therapies, and clinical development for the treatment of diseases.

合成法

The synthesis of BRD0705 has been described in a patent application by GlaxoSmithKline (GSK). The method involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3,5-dichlorophenylacetic acid, followed by the addition of propargylamine and cyanogen bromide. The resulting product is purified by column chromatography to yield BRD0705.

科学的研究の応用

BRD0705 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. (E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide proteins are known to regulate the expression of genes that are involved in these diseases. In cancer, this compound proteins are involved in the expression of oncogenes, and inhibition of this compound proteins has been shown to suppress tumor growth in preclinical models. Inflammation is also regulated by this compound proteins, and inhibition of this compound proteins has been shown to reduce inflammation in preclinical models. In cardiovascular diseases, this compound proteins are involved in the regulation of vascular smooth muscle cell proliferation, and inhibition of this compound proteins has been shown to reduce neointimal hyperplasia in preclinical models.

特性

IUPAC Name

(E)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrCl2N2O3/c1-25-16-5-10(4-15(19)17(16)26-2)3-11(9-22)18(24)23-14-7-12(20)6-13(21)8-14/h3-8H,1-2H3,(H,23,24)/b11-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCUYMAMSLREKP-QDEBKDIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。